molecular formula C10H14N2O B13889513 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine

3-(Azetidin-3-yloxy)-2,6-dimethylpyridine

Cat. No.: B13889513
M. Wt: 178.23 g/mol
InChI Key: PTGJVKDZMBCVHH-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)-2,6-dimethylpyridine is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in various fields of scientific research and industrial applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyridine ring is a six-membered nitrogen-containing aromatic ring. The combination of these two rings in a single molecule imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with azetidine derivatives. One common method is the nucleophilic substitution reaction where 2,6-dimethylpyridine is reacted with azetidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Azetidin-3-yloxy)-2,6-dimethylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 3-(Azetidin-3-yloxy)pyridine
  • 3-(Azetidin-3-yloxy)aniline
  • 3-(Azetidin-3-yloxy)benzoate

Comparison: Compared to these similar compounds, 3-(Azetidin-3-yloxy)-2,6-dimethylpyridine is unique due to the presence of the 2,6-dimethyl substituents on the pyridine ring. These substituents can influence the compound’s reactivity, stability, and biological activity. The dimethyl groups can provide steric hindrance, affecting the compound’s interaction with other molecules and its overall chemical behavior .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(azetidin-3-yloxy)-2,6-dimethylpyridine

InChI

InChI=1S/C10H14N2O/c1-7-3-4-10(8(2)12-7)13-9-5-11-6-9/h3-4,9,11H,5-6H2,1-2H3

InChI Key

PTGJVKDZMBCVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC2CNC2)C

Origin of Product

United States

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